molecular formula C16H16O3 B149729 6-(1-Naphthyl)-6-oxohexanoic acid CAS No. 132104-09-7

6-(1-Naphthyl)-6-oxohexanoic acid

Cat. No.: B149729
CAS No.: 132104-09-7
M. Wt: 256.3 g/mol
InChI Key: FFLVZZUBTNDFHA-UHFFFAOYSA-N
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Description

6-(1-Naphthyl)-6-oxohexanoic acid is an organic compound that features a naphthalene ring attached to a hexanoic acid chain with a ketone functional group at the sixth position

Scientific Research Applications

6-(1-Naphthyl)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Naphthyl)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{10}\text{H}{8} + \text{C}{6}\text{H}{11}\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{16}\text{H}_{16}\text{O}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Types of Reactions:

    Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 6-(1-Naphthyl)-6-hydroxyhexanoic acid.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Comparison with Similar Compounds

    1-Naphthylacetic acid: Similar structure with a naphthalene ring and acetic acid chain.

    2-Naphthylacetic acid: Similar structure with a naphthalene ring and acetic acid chain at a different position.

    6-(2-Naphthyl)-6-oxohexanoic acid: Similar structure with the naphthalene ring attached at a different position.

Uniqueness: 6-(1-Naphthyl)-6-oxohexanoic acid is unique due to the specific positioning of the naphthalene ring and ketone group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-naphthalen-1-yl-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15(10-3-4-11-16(18)19)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLVZZUBTNDFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645318
Record name 6-(Naphthalen-1-yl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132104-09-7
Record name 6-(Naphthalen-1-yl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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